molecular formula C10H12FN B8385335 4-Cyclobutyl-2-fluoroaniline

4-Cyclobutyl-2-fluoroaniline

Cat. No. B8385335
M. Wt: 165.21 g/mol
InChI Key: UPVQJAUHZOXUAS-UHFFFAOYSA-N
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Patent
US08293763B2

Procedure details

A solution of 4-cyclobutyl-2-fluoro-nitrobenzene (0.5 g, 2.6 mmol) in IMS (5 mL) was degassed with argon for 2 minutes, before 10% Pd/C (0.05 g) was added, and a balloon of hydrogen affixed. The resultant mixture was stirred for 18 hours at room temperature, before being flushed with nitrogen and filtered through hyflo®. The filtrate was concentrated in vacuo to afford the title compound as an orange/red oil (0.31 g, 74%). 1H NMR (CDCl3): 6.84 (1H, d, J=12.3 Hz), 6.77 (1H, d, J=8.1 Hz), 6.70 (1H, t, J=9.1 Hz), 3.58 (2H, broad), 3.42 (1H, m), 2.28 (2H, m), 2.01 (3H, m), 1.82 (1H, m).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([F:14])[CH:6]=2)[CH2:4][CH2:3][CH2:2]1.[H][H]>[Pd]>[CH:1]1([C:5]2[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([F:14])[CH:6]=2)[CH2:2][CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCC1)C1=CC(=C(C=C1)[N+](=O)[O-])F
Name
IMS
Quantity
5 mL
Type
solvent
Smiles
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
before being flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through hyflo®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C1=CC(=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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